molecular formula C20H19N3O3 B2792267 N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-28-1

N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2792267
CAS No.: 1004640-28-1
M. Wt: 349.39
InChI Key: JBZAOGJJCLCANC-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridazine-carboxamide class, characterized by a pyridazine ring with a ketone at position 6, a methoxy group at position 4, a phenyl group at position 1, and a carboxamide substituent linked to a 2,3-dimethylphenyl group. Its molecular formula is inferred as C₂₁H₂₁N₃O₃ (based on analogs like BF96732 in ), with a molecular weight of approximately 349.38 g/mol.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-7-11-16(14(13)2)21-20(25)19-17(26-3)12-18(24)23(22-19)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZAOGJJCLCANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Dimethylphenyl Substituent

a) N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide ()
  • Key Difference : The dimethylphenyl group is substituted at positions 2 and 5 instead of 2 and 3.
  • Positional isomerism in aryl groups is known to influence solubility and metabolic stability in agrochemicals .
b) N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732) ()
  • CAS : 1004640-08-7
  • Molecular Formula : C₂₀H₁₉N₃O₃
  • Key Difference : 3,5-dimethylphenyl substitution.
  • Impact : Symmetrical substitution may enhance crystallinity compared to the asymmetric 2,3-dimethyl variant. The reduced methyl count (two vs. three in the target compound) lowers molecular weight (349.38 g/mol ) and could alter hydrophobicity .

Functional Group Variations

a) N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 369404-26-2, )
  • Key Differences :
    • Lacks the methoxy group at position 4 and the phenyl group at position 1.
    • Molecular formula: Likely C₁₄H₁₅N₃O₂ (estimated).
b) 4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5, )
  • Molecular Formula : C₁₃H₁₂N₄O₄
  • Key Differences: Hydroxyl group at position 4 instead of methoxy. Methoxyimino methyl group replaces the dimethylphenyl carboxamide.
  • The methoxyimino group introduces conformational rigidity .

Broader Structural Analogs in Agrochemicals ()

  • Key Insight : Substitution patterns on the phenyl ring (e.g., 2,6-diethyl in alachlor) are critical for herbicidal activity, suggesting that the 2,3-dimethylphenyl group in the target compound may optimize interactions with plant enzyme targets .

Comparative Data Table

Compound Name Substituents (Pyridazine Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
Target Compound 4-OCH₃, 1-Ph, 2,3-dimethylphenyl C₂₁H₂₁N₃O₃* ~349.38 N/A High hydrophobicity, steric bulk
N-(2,5-dimethylphenyl) analog () 4-OCH₃, 1-Ph, 2,5-dimethylphenyl C₂₀H₁₉N₃O₃ 349.38 N/A Altered steric profile
N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-... (BF96732, ) 4-OCH₃, 1-Ph, 3,5-dimethylphenyl C₂₀H₁₉N₃O₃ 349.38 1004640-08-7 Symmetric substitution
N-(3,4-dimethylphenyl)-6-oxo-... (CAS 369404-26-2, ) 6-oxo, 3,4-dimethylphenyl C₁₄H₁₅N₃O₂* 265.29 369404-26-2 Reduced polarity
4-Hydroxy-N-[(methoxyimino)methyl]-... (CAS 339015-81-5, ) 4-OH, 1-Ph, methoxyimino methyl C₁₃H₁₂N₄O₄ 288.26 339015-81-5 Enhanced H-bonding, rigidity

*Inferred from structural analogs.

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